

Standard Operating Procedure: Handling & Application of 3-Pyrrolidinyl Acetate Hydrochloride

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Compound of Interest

Compound Name:	3-Pyrrolidinyl acetate hydrochloride
CAS No.:	1219949-49-1
Cat. No.:	B1394758

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Abstract & Scope

This Application Note provides a rigorous technical framework for the handling, storage, and synthetic utilization of **3-Pyrrolidinyl acetate hydrochloride** (CAS: 1219949-49-1). As a bifunctional building block containing a secondary amine and an ester moiety, this compound presents specific stability challenges—primarily hygroscopicity-induced ester hydrolysis and intermolecular aminolysis upon free-basing. This guide outlines protocols to mitigate these risks, ensuring high-fidelity application in drug discovery workflows.

Chemical Identity & Properties

Compound Name: **3-Pyrrolidinyl acetate hydrochloride** Synonyms: Pyrrolidin-3-yl acetate HCl; 3-Acetoxy pyrrolidine hydrochloride CAS Number: 1219949-49-1 Molecular Formula: $C_6H_{11}NO_2[1] \cdot HCl$ Molecular Weight: 165.62 g/mol

Property	Description	Critical Implication
Physical State	White to off-white crystalline solid	Dust inhalation hazard; use fume hood.
Solubility	High: Water, Methanol, DMSO Low: DCM, Ethyl Acetate, Hexanes	Requires polar solvents for stock solutions; biphasic extraction needed for workup.
Hygroscopicity	High	Rapid moisture uptake leads to "clumping" and acid-catalyzed hydrolysis.
Acidity	pH ~3-4 (in 10% aq. solution)	Acidic environment stabilizes the ester; neutralization triggers reactivity.

Health, Safety, and Environment (HSE)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING

Specific Hazards

- Inhalation: The HCl salt forms fine dust. Inhalation causes respiratory tract irritation (H335).
- Hydrolysis Risk: Contact with moisture generates acetic acid and 3-pyrrolidinol over time, altering stoichiometry in precise coupling reactions.

Personal Protective Equipment (PPE)

- Respiratory: N95/P2 mask required if handling open powder outside a fume hood.
- Skin: Nitrile gloves (0.11 mm minimum thickness).
- Eyes: Chemical splash goggles.

Storage & Stability Protocol

The integrity of **3-Pyrrolidinyl acetate hydrochloride** relies on preventing the Acid-Catalyzed Hydrolysis Cycle. Moisture absorption protonates the ester carbonyl (via the HCl present),

facilitating water attack and cleavage of the acetate group.

Storage Workflow

- Temperature: -20°C (Long-term) or 2–8°C (Active use).
- Atmosphere: Store under Argon or Nitrogen.
- Container: Amber glass vial with a PTFE-lined cap, sealed with Parafilm.

Handling "Cold" Reagents

CRITICAL: Do not open a cold vial immediately upon removal from the freezer.

- Remove vial from -20°C storage.
- Place in a desiccator and allow to warm to Room Temperature (RT) for 30–45 minutes.
- Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, initiating immediate degradation.

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: Prepare a stable stock solution for biological assays or synthesis.

- Solvent Choice:
 - Preferred: Anhydrous DMSO or Methanol.
 - Avoid: Water (unless for immediate use), unbuffered aqueous solutions.
- Procedure:
 - Weigh the target mass in a tared vial.
 - Add anhydrous DMSO to achieve 10–50 mM concentration.
 - Vortex for 30 seconds. Sonicate if necessary (max 2 mins to avoid heating).

- Stability: Use DMSO stocks within 24 hours or freeze at -20°C.

"In-Situ" Free-Basing for Synthesis

Context: In many coupling reactions (e.g., nucleophilic substitution, amide coupling), the amine must be unprotonated (free base). However, the free base of 3-acetoxypyrrolidine is prone to intermolecular aminolysis (polymerization) or O → N acyl migration (though less favored in 3-isomers than 2-isomers, it remains a risk). Direct isolation of the free base is discouraged.

Protocol: In-Situ Neutralization (Recommended)

- Reagents: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
- Workflow:
 - Dissolve the electrophile (e.g., Acid Chloride, Alkyl Halide) in DCM or DMF.
 - Suspend 3-Pyrrolidiny acetate HCl in the solvent.
 - Add 2.5 - 3.0 equivalents of DIPEA.
 - 1.0 eq neutralizes the HCl salt.
 - 1.0 eq scavenges the acid generated during coupling.
 - 0.5 eq excess ensures basicity.
 - Stir for 10 mins at 0°C before warming to RT.

Protocol: Biphasic Extraction (If Free Base Isolation is Absolute Necessary)

- Reagents: Saturated NaHCO₃ or K₂CO₃ (aq), DCM (Dichloromethane).
- Workflow:
 - Dissolve HCl salt in minimal water.
 - Add excess Saturated NaHCO₃ (pH should be ~9).

- Extract immediately with DCM (3x).
- Dry organic layer over MgSO_4 (Avoid K_2CO_3 drying agent if prolonged contact is expected).
- Use immediately. Do not concentrate to dryness unless necessary, as the neat oil degrades rapidly.

Analytical Characterization (QC)

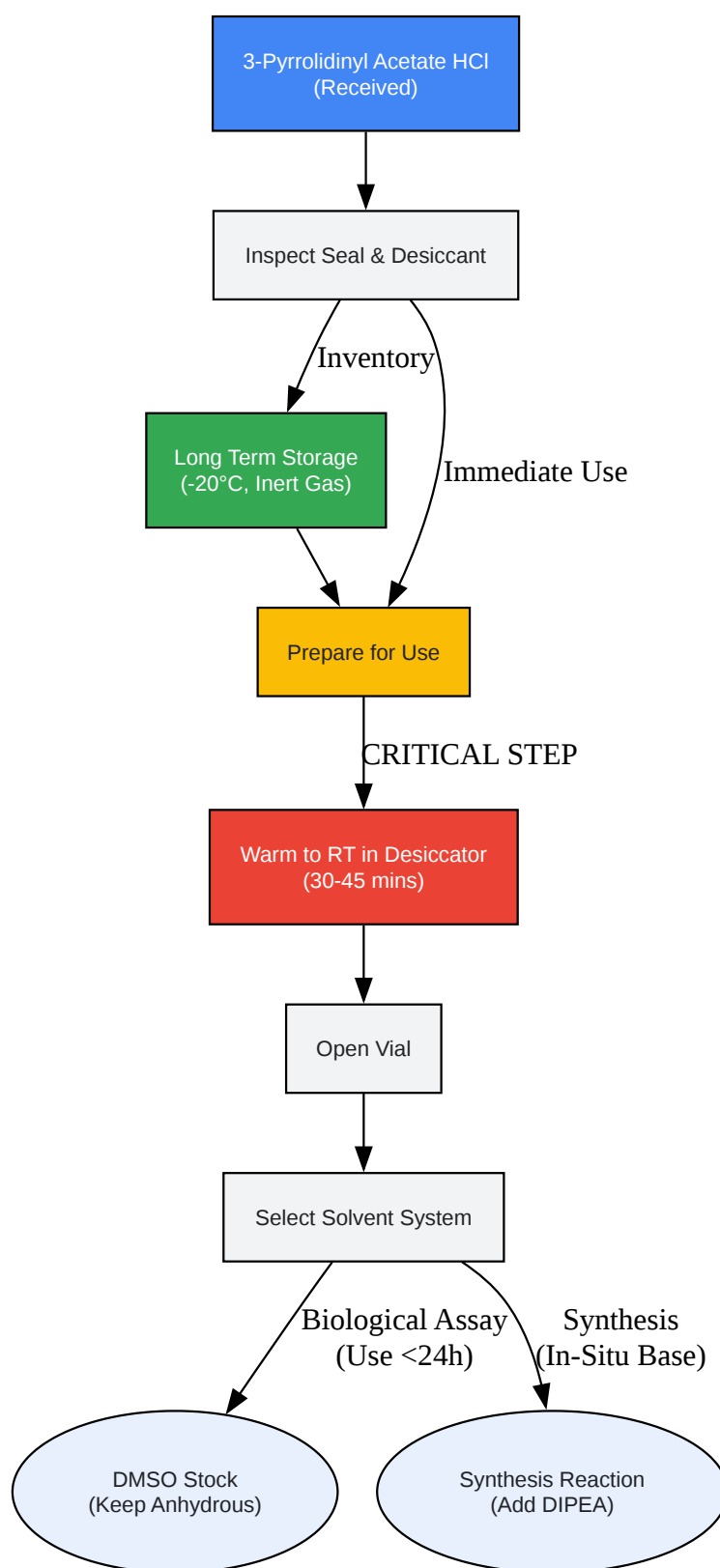
Verify purity before critical steps using ^1H NMR.

- Solvent: DMSO-d_6 or D_2O .
- Key Signals (Expected):
 - $\delta \sim 2.05$ ppm (s, 3H): Acetate methyl group. Loss of this signal or appearance of a new singlet at ~ 1.9 ppm (free acetic acid) indicates hydrolysis.
 - $\delta \sim 5.2$ ppm (m, 1H): Methine proton at C3 (chiral center).
 - $\delta \sim 3.1\text{--}3.5$ ppm (m, 4H): Pyrrolidine ring protons (shifted downfield due to ammonium salt).

Visualized Workflows

Decision Tree: Handling & Storage

This logic flow ensures the material is handled based on its intended immediate application, minimizing degradation risks.

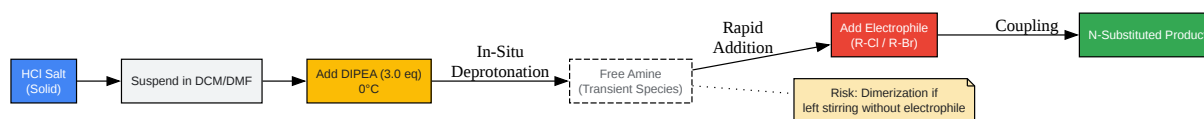


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Figure 1: Decision tree for storage and initial handling to prevent moisture-induced hydrolysis.

Synthetic Workflow: N-Functionalization

This diagram illustrates the "In-Situ" neutralization strategy, avoiding the isolation of the unstable free base.



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Figure 2: Recommended synthetic workflow for N-functionalization using in-situ neutralization.

Waste Disposal & Environmental Compliance

- Classification: Hazardous Chemical Waste (Amine salt).
- Protocol:
 - Dissolve solid waste in a combustible solvent (Acetone/Ethanol).
 - Neutralize with dilute bicarbonate if large quantities (>10g) are being disposed of to prevent acid accumulation in waste drums.
 - Dispose of in Halogenated or Non-Halogenated organic waste streams depending on the co-solvents used (DCM = Halogenated).
 - Do not dispose of down the drain.

References

- National Center for Biotechnology Information. (2024).^{[2][3][4][5]} PubChem Compound Summary for CID 56926590 (3-Acetoxyproline hydrochloride). Retrieved from [[Link](#)]

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